N-(3-aminonaphthalen-1-yl)acetamide

Descripción general

Descripción

N-(3-aminonaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been used in the formation of biologically active compounds .

Mode of Action

It’s known that cyanoacetamide-n-derivatives, which are structurally related, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

Related compounds have been shown to be significantly involved in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .

Result of Action

Related compounds have been observed to cause changes in the microscopic morphology of certain organisms, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Análisis Bioquímico

Biochemical Properties

It has been found that this compound can inhibit the growth of Rhizoctonia solani, a plant pathogenic fungus . The compound interacts with various enzymes and proteins within the fungus, leading to changes in its growth and development .

Cellular Effects

The cellular effects of N-(3-aminonaphthalen-1-yl)acetamide have been studied in the context of its antifungal activity. The compound causes changes in the microscopic morphology of R. solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . These changes suggest that the compound may influence cell function and cellular metabolism in R. solani .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that the compound inhibits the growth of R. solani by interacting with various enzymes and proteins within the fungus .

Actividad Biológica

N-(3-aminonaphthalen-1-yl)acetamide, a compound with the molecular formula and a CAS number of 44118829, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article compiles findings from diverse studies, emphasizing its biological activities, mechanisms of action, and potential applications.

Chemical Structure and Properties

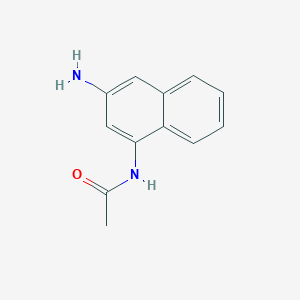

This compound features a naphthalene ring substituted with an amino group and an acetamide functional group. Its structure can be depicted as follows:

This compound is categorized under amides and has been studied for its interactions with various biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against several pathogens. A study showed that derivatives of naphthalene-based compounds could inhibit the growth of bacteria and fungi, suggesting potential use in treating infections .

2. Anticancer Activity

Several studies have explored the anticancer properties of naphthalene derivatives, including this compound. For instance, it has been reported to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis is significant .

3. Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress-induced damage, potentially making it a candidate for neurodegenerative disease therapies .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : It appears to activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Activity

In a comparative study involving various naphthalene derivatives, this compound showed significant inhibitory activity against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antifungal agents, indicating its potential as a novel antifungal agent .

Case Study 2: Anticancer Effects

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, highlighting its potential as an anticancer therapeutic .

Research Findings Summary Table

Aplicaciones Científicas De Investigación

Biological Applications

N-(3-aminonaphthalen-1-yl)acetamide has shown promising biological activities, particularly in pharmacology:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of cellular pathways related to apoptosis and inflammation, making it a candidate for further therapeutic development against cancer .

Anti-inflammatory Properties

The compound also demonstrates potential anti-inflammatory effects by affecting cytokine levels and modulating inflammatory responses within biological systems. This aspect is crucial for developing treatments for diseases characterized by chronic inflammation.

Material Science Applications

In material science, this compound is utilized in the development of photonic materials due to its high photoluminescence quantum efficiency and color tunability. Its applications include:

- Fluorescent Dyes : The compound can be used as a fluorescent dye with red fluorescence and a large Stokes shift, making it suitable for various imaging applications.

- Organic Light Emitting Diodes (OLEDs) : Its properties make it a candidate for use in OLED technology, where efficient light emission is critical .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms by which this compound exerts its biological effects:

Study on Anticancer Mechanisms

A study demonstrated that treatment with this compound led to increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins in cancer cells, indicating its potential as an effective anticancer agent .

Inflammation Modulation Study

Another investigation revealed that this compound could downregulate pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The primary amine group at the 3-position serves as a nucleophilic site for acylation and alkylation :

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides in basic conditions to form secondary amides.

-

Alkylation : Forms tertiary amines upon treatment with alkyl halides (e.g., methyl iodide) under alkaline conditions.

Example :

Diazotization and Coupling Reactions

The aromatic amino group undergoes diazotization in acidic media (e.g., HCl/NaNO₂), forming diazonium salts that participate in coupling reactions:

-

Azo Coupling : Reacts with electron-rich aromatics (e.g., phenols) to yield brightly colored azo derivatives.

Mechanistic Insight :

The diazonium intermediate facilitates electrophilic substitution at the para position of the coupling partner. This reaction is critical for synthesizing dyes and bioactive molecules .

Electrophilic Aromatic Substitution (EAS)

The amino group directs electrophiles to the para and ortho positions of the naphthalene ring:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4- or 6-position.

-

Sulfonation : Fuming H₂SO₄ yields sulfonic acid derivatives.

Reactivity Comparison :

| Electrophile | Position Selectivity | Major Product | Notes |

|---|---|---|---|

| NO₂⁺ (Nitration) | 4- and 6-positions | 4-Nitro derivative | Steric hindrance from acetamide favors 4-position |

| SO₃ (Sulfonation) | 6-position | 6-Sulfonic acid | Thermodynamic control under harsh conditions |

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis :

-

Acidic Hydrolysis : Yields 3-aminonaphthalen-1-amine (free amine).

-

Basic Hydrolysis : Forms the corresponding carboxylate salt.

Conditions and Outcomes :

Metal-Catalyzed Cross-Coupling Reactions

The amino group facilitates C–N bond activation in the presence of transition-metal catalysts:

-

Buchwald–Hartwig Amination : Couples with aryl halides using Pd catalysts to form biaryl amines .

-

Suzuki–Miyaura Coupling : Requires prior conversion to a boronic ester for cross-coupling with aryl halides .

Case Study :

Rhodium(III)-catalyzed [2+2+2] annulation with alkynoates produces polycyclic aromatic hydrocarbons (PAHs) .

Oxidative Reactions

The amino group is susceptible to oxidation:

-

Oxidation to Nitro : HNO₃ or H₂O₂/Fe³⁺ converts the amine to a nitro group, yielding N-(3-nitronaphthalen-1-yl)acetamide.

-

Formation of Quinones : Strong oxidants (e.g., KMnO₄) oxidize the naphthalene ring to 1,4-naphthoquinone derivatives .

Interaction with Biological Targets

While not a chemical reaction per se, the compound’s structure enables interactions with enzymes and receptors:

Propiedades

IUPAC Name |

N-(3-aminonaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYZGMFZGBKNMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657011 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-24-7 | |

| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.